Cas no 586410-08-4 (cis-3,4',5-Trimethoxy-3'-hydroxystilbene)

cis-3,4',5-Trimethoxy-3'-hydroxystilbene 化学的及び物理的性質

名前と識別子

-

- cis-3,4',5-Trimethoxy-3'-hydroxystilbene

- CAY10616

- cis-3,4?,5-Trimethoxy-3?-hydroxystilbene

- cis-3,4’,5-Trimethoxy-3’-hydroxystilbene

- Z-3'-hydroxy-3,4',5-trimethoxylstilbene

-

- MDL: MFCD04973652

- インチ: InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-

- InChIKey: UQIWTPQGJCCTPA-PLNGDYQASA-N

- ほほえんだ: COC1=CC(=CC(=C1)/C=C\C2=CC(=C(C=C2)OC)O)OC

計算された属性

- せいみつぶんしりょう: 286.12100

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 47.92000

- LogP: 3.58840

cis-3,4',5-Trimethoxy-3'-hydroxystilbene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T795680-5mg |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene |

586410-08-4 | 5mg |

$ 109.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136625-1mg |

CAY10616 |

586410-08-4 | 98% | 1mg |

¥690 | 2023-04-13 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21302-5mg |

CAY10616 |

586410-08-4 | 98% | 5mg |

¥1340.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C911418-1mg |

CAY10616 |

586410-08-4 | 98% | 1mg |

¥531.00 | 2022-09-02 | |

| TRC | T795680-25mg |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene |

586410-08-4 | 25mg |

$374.00 | 2023-05-17 | ||

| TRC | T795680-100mg |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene |

586410-08-4 | 100mg |

$1108.00 | 2023-05-17 | ||

| TRC | T795680-10mg |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene |

586410-08-4 | 10mg |

$ 144.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21302-10mg |

CAY10616 |

586410-08-4 | 98% | 10mg |

¥2290.00 | 2023-09-09 | |

| TRC | T795680-50mg |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene |

586410-08-4 | 50mg |

$729.00 | 2023-05-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21302-25mg |

CAY10616 |

586410-08-4 | 98% | 25mg |

¥5012.00 | 2023-09-09 |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

cis-3,4',5-Trimethoxy-3'-hydroxystilbeneに関する追加情報

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene: A Comprehensive Overview

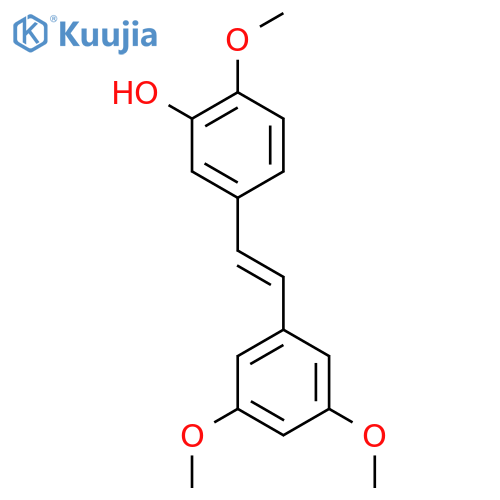

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene (CAS No. 586410-08-4) is a naturally occurring stilbene derivative with a unique chemical structure characterized by its methoxy and hydroxyl substituents. This compound belongs to the class of phenolic compounds, which are widely recognized for their antioxidant and bioactive properties. The molecule consists of two benzene rings connected by a double bond, with specific substituents that contribute to its distinct chemical and biological characteristics. The cis configuration of the molecule plays a significant role in its stability and bioavailability, making it a subject of interest in both pharmacological and nutraceutical research.

The cas no 586410-08-4 compound has been isolated from various plant sources, including certain species of the genus Vitis, where it exists as part of the secondary metabolites. Its presence in these plants suggests a potential role in defense mechanisms against environmental stressors or pathogens. Recent studies have highlighted the importance of cis-3,4',5-trimethoxy-3'-hydroxystilbene in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings underscore its potential as a therapeutic agent in the management of chronic diseases associated with inflammation, such as cardiovascular disorders and neurodegenerative conditions.

One of the most notable aspects of cis-3,4',5-trimethoxy-3'-hydroxystilbene is its ability to interact with nuclear receptors, such as the pregnane X receptor (PXR), which regulates the expression of genes involved in detoxification and antioxidant responses. This interaction may contribute to its hepatoprotective effects observed in preclinical models. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes.

Recent advancements in analytical techniques have enabled researchers to elucidate the structural features of cis-3,4',5-trimethoxy-3'-hydroxystilbene with greater precision. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its molecular architecture, confirming the stereochemistry and substitution pattern. These studies are crucial for understanding how the spatial arrangement of substituents influences the compound's bioactivity and pharmacokinetics.

In terms of applications, cis-3,4',5-trimethoxy-3'-hydroxystilbene has shown promise in the development of functional foods and dietary supplements aimed at improving oxidative stress resistance and enhancing overall health. Its bioavailability has been studied extensively, with findings indicating that it can be efficiently absorbed through the gastrointestinal tract when administered orally. However, further research is needed to optimize its delivery systems for maximum efficacy.

The synthesis of cis-3,4',5-trimethoxy-3'-hydroxystilbene has also been explored through various organic chemistry approaches. Researchers have developed efficient synthetic routes that allow for large-scale production while maintaining high purity levels. These methods often involve coupling reactions or enzymatic transformations that mimic natural biosynthesis pathways.

In conclusion, cis-3,4',5-trimethoxy-3'-hydroxystilbene (CAS No. 586410-08-4) represents a valuable compound with diverse biological activities that hold potential for therapeutic applications. Its unique chemical structure and bioactive properties make it an intriguing subject for further investigation across multiple disciplines, including pharmacology, nutrition, and biotechnology.

586410-08-4 (cis-3,4',5-Trimethoxy-3'-hydroxystilbene) 関連製品

- 93-16-3(Methyl isoeugenol)

- 7786-61-0(2-Methoxy-4-vinylphenol)

- 97-54-1(Isoeugenol)

- 21956-56-9(trans-3,5-Dimethoxystilbene)

- 117048-59-6(Combretastatin A4)

- 537-42-8(Pterostilbene)

- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)

- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)

- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)